Eudragit RS

Descripción general

Descripción

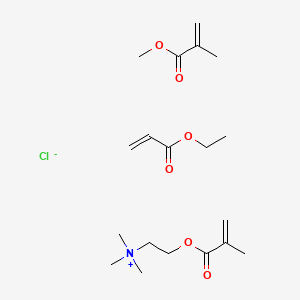

Eudragit RS is a synthetic copolymer composed of acrylic acid, methacrylic acid, and their esters. It is widely used in the pharmaceutical industry for its ability to control the release of active pharmaceutical ingredients. This compound is known for its low permeability and pH-independent swelling properties, making it ideal for sustained-release formulations .

Aplicaciones Científicas De Investigación

Eudragit RS has a wide range of scientific research applications, including:

Drug Delivery: this compound is extensively used in the formulation of controlled-release drug delivery systems.

Nanoparticles: this compound is used to prepare polymeric nanoparticles for controlled release of bioactive molecules.

Hydrogels: this compound is a component of hydrogel formulations used in medical devices.

3D Printing: This compound is used in hot melt extrusion and 3D printing processes to create innovative drug delivery systems.

Mecanismo De Acción

Target of Action

Eudragit RS is a type of polymethacrylate that is widely used in pharmaceutics for the development of modified drug delivery systems . The primary targets of this compound are the gastrointestinal system, where it is used for enteric coating, precise temporal release, and targeting .

Mode of Action

This compound interacts with its targets primarily through its properties of solubility and swelling . It is insoluble and swells in a pH-independent manner . This compound polymers with low permeability are often used in combination with Eudragit RL polymers with high permeability at different ratios to create the specific target permeability and thus the desired rate of intestinal absorption .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery. By controlling the delivery of bioactive molecules locally and the release rate, this compound can enhance drug efficacy . For instance, nanoparticles with positive charge and nanometric size interact with physiological membranes to enhance drug efficacy .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role in drug delivery. As a component of drug delivery systems, this compound can influence the bioavailability of drugs by controlling their release and absorption in the gastrointestinal system .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to control drug release. For instance, it can enable the sustained release of drugs in simulated vaginal fluid for up to five days . Moreover, it can enhance the interaction of nanocarriers with the skin and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the swelling and solubility properties of this compound . Additionally, the physical properties of the environment, such as temperature and humidity, can also influence the performance of this compound in drug delivery systems .

Análisis Bioquímico

Biochemical Properties

Eudragit RS plays a crucial role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to modulate the release of active pharmaceutical ingredients. The quaternary ammonium groups in this compound can form ionic bonds with negatively charged biomolecules, such as proteins and enzymes, affecting their activity and stability. These interactions are essential for the controlled release and targeted delivery of drugs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the release of drugs in a controlled manner, ensuring that the active ingredients reach their target cells at the desired concentration and time. This controlled release can impact cell signaling pathways by providing a sustained stimulus, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The quaternary ammonium groups in this compound can bind to negatively charged sites on proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, as the controlled release of drugs can provide a sustained stimulus to the target cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known for its stability, which ensures that it maintains its integrity and functionality over extended periods. Over time, it can undergo degradation, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can provide sustained drug release, maintaining its efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can provide controlled and sustained drug release without causing adverse effects. At higher doses, it may lead to toxic or adverse effects, such as inflammation or tissue damage. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate drug release. It can affect metabolic flux and metabolite levels by providing a sustained release of active ingredients, ensuring that the drugs are metabolized at a controlled rate. This controlled metabolism is essential for maintaining the therapeutic efficacy of the drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions ensure that this compound reaches its target sites, where it can exert its effects. The localization and accumulation of this compound within specific tissues are crucial for its functionality in drug delivery systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cells, where it can exert its activity. The localization of this compound within subcellular compartments is essential for its role in controlled drug release and targeted delivery .

Métodos De Preparación

Eudragit RS is synthesized through radical polymerization of methacrylic acid and its esters. The polymerization process involves the use of initiators such as azobisisobutyronitrile (AIBN) to generate free radicals that initiate the polymerization reaction . The reaction conditions typically include temperatures ranging from 60 to 80 degrees Celsius and a reaction time of several hours.

Industrial production of this compound involves large-scale polymerization reactors where the monomers are polymerized in the presence of solvents or dispersing agents. The resulting polymer is then purified, dried, and processed into various forms such as granules, powders, or aqueous dispersions .

Análisis De Reacciones Químicas

Eudragit RS undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Comparación Con Compuestos Similares

Eudragit RS is part of the Eudragit family of polymers, which includes other compounds such as Eudragit RL, Eudragit L100-55, and Eudragit S100. Compared to Eudragit RL, which has high permeability, this compound has low permeability, making it more suitable for sustained-release formulations . Eudragit L100-55 and Eudragit S100 are used for enteric coatings and delayed-release formulations, respectively .

Similar Compounds

Eudragit RL: High permeability, used for controlled-release formulations.

Eudragit L100-55: Used for enteric coatings.

Eudragit S100: Used for delayed-release formulations.

This compound stands out due to its unique combination of low permeability and pH-independent swelling properties, making it highly effective for sustained-release drug delivery systems.

Actividad Biológica

Eudragit RS is a class of polymers widely used in pharmaceutical formulations, particularly for controlled drug delivery systems. Its unique properties make it suitable for various applications, including oral and topical dosage forms. This article focuses on the biological activity of this compound, highlighting its effectiveness in drug delivery, biocompatibility, and therapeutic applications.

Chemical Composition and Properties

This compound is a copolymer of methacrylic acid and esters, characterized by its hydrophobic nature. The polymer is known for its ability to form stable films and controlled release matrices, making it a valuable component in drug formulations. Key properties include:

- Biocompatibility : this compound is generally regarded as safe for human use, showing low cytotoxicity in various studies.

- Controlled Release : It allows for the sustained release of drugs, which is crucial for improving therapeutic efficacy and patient compliance.

Drug Delivery Systems

This compound has been extensively studied for its role in drug delivery systems. Research indicates that it can enhance the bioavailability of various drugs by controlling their release kinetics.

Case Study: Hydrogel Formulations

A recent study explored the use of this compound in hydrogel formulations aimed at ocular drug delivery. The research demonstrated that different Eudragit formulations could modulate protein release profiles from hydrogels, achieving either sustained or burst release depending on the formulation used. This adaptability is vital for tailoring therapies to specific medical needs .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study involving diphenyl diselenide and clotrimazole co-loaded into this compound nanocapsules showed enhanced antioxidant potential and promising antifungal activity against Candida species. The formulations demonstrated high encapsulation efficiency and stability over a 30-day period, indicating their potential for effective antifungal therapies .

Analgesic Applications

Research has demonstrated the analgesic activity of drugs formulated with this compound microparticles. For instance, diflunisal maintained its analgesic effects after being administered via intraperitoneal injection in rats when encapsulated in this compound microparticles. This finding underscores the polymer's ability to protect active pharmaceutical ingredients during delivery .

Cytotoxicity and Biocompatibility

The cytotoxicity of this compound has been evaluated using human fibroblast cell lines. Results indicated that formulations containing this compound exhibited minimal cytotoxic effects, supporting its use in various therapeutic applications . Furthermore, studies have classified certain Eudragit formulations as non-irritant based on toxicological assessments using hen’s egg tests .

Comparative Data Table

Propiedades

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXVSUSRJXIJHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33434-24-1 | |

| Record name | Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33434-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33434-24-1 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is Eudragit RS compatible with hydrophilic polymers like polyethylene glycol (PEG)?

A1: Yes, this compound can be blended with polyethylene glycol (PEG) to modify its properties. Research has shown that adding PEG 3400 or PEG 20,000 at a 10% concentration can alter the surface parameters of this compound films. [] Similarly, for PEG 6000 and PEG 14,000, the critical concentration for surface modification was found to be between 10% and 20%. []

Q2: How does the addition of citric acid monohydrate affect this compound during hot-melt extrusion?

A2: Citric acid monohydrate acts as an effective plasticizer for this compound PO during hot-melt extrusion. [] Its incorporation facilitates the extrusion process and enhances the flexibility of this compound PO films. []

Q3: Can this compound be blended with other polymers to create sustained-release formulations?

A3: Yes, this compound can be combined with other polymers to fine-tune drug release profiles. For instance, blending this compound with Eudragit RL allows for the creation of matrix tablets with varying release characteristics. [] This blend leverages the properties of both polymers, leading to tailored drug release. [, ]

Q4: How does the incorporation of aluminum tristearate affect the properties of this compound microcapsules?

A4: Studies show that aluminum tristearate plays a crucial role in the formation and properties of this compound microcapsules. It is thought to reduce the phase tension between the microcapsules and the liquid paraffin used during preparation. [] This results in more uniform and free-flowing microcapsules. []

Q5: Does the pH of the dissolution medium affect drug release from this compound microcapsules?

A5: Studies have shown that drug release from this compound and RL microcapsules is largely independent of the pH of the dissolution medium. [] This pH-independent release is a valuable characteristic for drugs that exhibit variable solubility or stability in different pH environments.

Q6: How does the molecular weight of PEG affect drug release from this compound films?

A6: The molecular weight of PEG significantly influences drug release from this compound films. [] At low drug loads, films containing lower molecular weight PEG, such as PEG 1500, exhibited higher drug release rates compared to those with higher molecular weight PEG like PEG 4000. []

Q7: Can the particle size of drug-loaded this compound microcapsules influence drug release?

A7: Yes, particle size plays a role in drug release. Smaller particle sizes generally lead to a larger surface area, which can potentially increase the rate of drug release from this compound microcapsules. []

Q8: What makes this compound suitable for colon-targeted drug delivery?

A8: this compound, due to its pH-independent solubility, can be used in conjunction with pH-dependent polymers like Eudragit S to create colon-targeted delivery systems. [] The this compound layer provides sustained release in the upper gastrointestinal tract, while the Eudragit S coating ensures drug release in the colon's higher pH environment. []

Q9: Can this compound be used to prepare sustained-release formulations of water-soluble drugs?

A9: Yes, this compound has been successfully used to prepare sustained-release formulations of water-soluble drugs. [] Its ability to control drug release makes it a suitable carrier for such applications, potentially improving patient compliance by reducing dosing frequency.

Q10: What are the advantages of using this compound in transdermal therapeutic systems (TTS)?

A10: this compound has shown potential in transdermal drug delivery due to its film-forming properties. [] It can be used to create transdermal patches for controlled drug delivery through the skin, offering a non-invasive alternative to oral administration.

Q11: How can the drug release profile from this compound matrix tablets be modified?

A11: The drug release from this compound matrix tablets can be modified by adjusting the polymer ratio, incorporating hydrophilic additives, and controlling the tablet's compression force during manufacturing. [] These factors influence the tablet's porosity and drug diffusion characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.